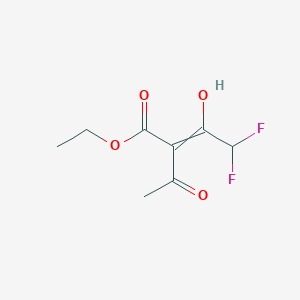

Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate

Description

Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate is a fluorinated ester derivative characterized by a conjugated enoate backbone with acetyl (CH₃CO-) and hydroxyl (-OH) substituents at the 2- and 3-positions, respectively, and two fluorine atoms at the 4,4-positions. This compound combines multiple functional groups, which may confer unique physicochemical and biological properties:

- Fluorine atoms: Improve metabolic stability and electronic effects.

- Acetyl and hydroxyl groups: Increase polarity and reactivity, enabling hydrogen bonding and keto-enol tautomerism.

Properties

CAS No. |

693817-79-7 |

|---|---|

Molecular Formula |

C8H10F2O4 |

Molecular Weight |

208.16 g/mol |

IUPAC Name |

ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate |

InChI |

InChI=1S/C8H10F2O4/c1-3-14-8(13)5(4(2)11)6(12)7(9)10/h7,12H,3H2,1-2H3 |

InChI Key |

FWYLMHWJJJAXOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C(F)F)O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Ethyl 4,4-Difluoroacetoacetate

Difluoroacetyl chloride reacts with ethyl acetate in the presence of sodium ethoxide:

$$

\text{ClCF}2\text{COCl} + \text{CH}3\text{COOEt} \xrightarrow{\text{NaOEt}} \text{EtO}2\text{CCF}2\text{COCH}_3 + \text{HCl}

$$

Optimization :

Step 2: Acetylation to Target Compound

The intermediate is acetylated using acetic anhydride:

$$

\text{EtO}2\text{CCF}2\text{COCH}3 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{EtO}2\text{CCF}2\text{C(OH)COCH}3

$$

Conditions :

Enolate Alkylation via Carbon Monoxide Insertion

A patent-pending method (KR20130140603A) utilizes enolate salts and carbon monoxide:

- Enolate Formation : Ethyl 4,4-difluoro-3-oxobutyrate is treated with NaH to form the enolate.

- CO Insertion : Carbon monoxide gas is introduced, leading to a carboxylative enolate intermediate.

- Quenching : Acetic anhydride acetylates the intermediate, yielding the product.

Key Advantages :

- Atom Economy : No stoichiometric byproducts.

- Catalyst-Free : Avoids transition metals.

- Yield : 80–85% under optimized pressure (3–5 bar CO).

Comparative Analysis of Methods

| Parameter | Nucleophilic Route | Claisen Condensation | CO Insertion |

|---|---|---|---|

| Starting Materials | Ethyl acetoacetate | Difluoroacetyl chloride | Ethyl 4,4-difluoro-3-oxobutyrate |

| Catalyst | NaOEt | NaOEt | None |

| Reaction Time | 6–8 hours | 10–12 hours | 4–6 hours |

| Yield | 60–75% | 65–72% | 80–85% |

| Scalability | Moderate | High | High (patent-optimized) |

Critical Considerations

- Purification : Column chromatography (hexane:EtOAc) is essential for removing regioisomers.

- Byproducts : Ethyl 4,4-difluoroacetoacetate and over-acetylated derivatives require careful separation.

- Safety : Exothermic steps (e.g., Claisen condensation) demand temperature control to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols.

Major Products Formed:

Oxidation: Formation of diketones.

Reduction: Formation of diols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving fluorinated substrates.

Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Ethyl (2E)-4,4-difluorobut-2-enoate

Structure: Lacks the 2-acetyl and 3-hydroxy groups but shares the ethyl ester and 4,4-difluoro-enoate backbone. Key Data:

Comparison :

- Polarity: The acetyl and hydroxy groups in the target compound likely increase polarity and water solubility compared to the simpler ester in Ethyl (2E)-4,4-difluorobut-2-enoate.

- Reactivity : The hydroxyl group may participate in hydrogen bonding or tautomerism, while the acetyl group could enhance electrophilicity at the α-carbon.

- Applications: Fluorinated esters like Ethyl (2E)-4,4-difluorobut-2-enoate are used in pharmaceuticals and agrochemicals for improved stability . The target compound’s additional functional groups may broaden its utility in synthesis or bioactive molecule design.

2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole (THI)

Structure: Contains an acetyl group and tetrahydroxybutyl chain on an imidazole ring, differing from the target’s enoate backbone. Key Data:

Comparison :

- Biological Activity: THI is associated with immunomodulatory effects in caramel color additives . The target compound’s fluorinated ester backbone may reduce such biological interactions but could exhibit distinct bioactivity due to fluorine’s electronegativity.

- Stability: The enoate structure with fluorine may offer greater hydrolytic stability compared to THI’s imidazole and polyol groups.

N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide (3a) and Derivatives

Structure : Aromatic acetamide derivatives with methoxy and acetyl groups ().

Key Data :

| Property | This compound | N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide (3a) |

|---|---|---|

| Molecular Formula | C₈H₁₀F₂O₄ | C₁₄H₁₉NO₃ |

| Functional Groups | Ester, acetyl, hydroxy, difluoro | Acetamide, methoxy, acetyl |

Comparison :

- Electron Effects : The target compound’s fluorine atoms may withdraw electron density more strongly than methoxy groups, altering reactivity in substitution or addition reactions.

- Biological Potential: Amide derivatives like 3a are explored for pharmacological activity, while the target’s ester and fluorine may direct it toward different therapeutic targets.

Research Implications and Data Gaps

- Synthetic Pathways: Fluorinated enoates like Ethyl (2E)-4,4-difluorobut-2-enoate are synthesized via Horner-Wadsworth-Emmons reactions ; similar methods may apply to the target compound with additional hydroxylation and acetylation steps.

- Toxicity and Metabolism : Studies on THI highlight the importance of substituent effects on toxicity . The target compound’s fluorine and ester groups may mitigate metabolic degradation compared to imidazole derivatives.

- Need for Further Studies : Direct experimental data on the target compound’s NMR, solubility, and bioactivity are lacking. Computational modeling or analog-based extrapolation (e.g., fluorine’s impact on pKa) could guide future research.

Biological Activity

Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate is a fluorinated compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorinated enone structure, which is known to influence its reactivity and biological interactions. Its chemical formula is , with a molecular weight of approximately 202.14 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₂O₃ |

| Molecular Weight | 202.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of fluorinated precursors with acetic anhydride or acetyl chloride under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Example

- Starting Material : Ethyl acetoacetate.

- Reagents : Difluoromethyl ketone.

- Conditions : Reaction under acidic conditions followed by hydrolysis.

Pharmacological Properties

This compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from apoptosis, which may be beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting a role as an antimicrobial agent.

Case Studies

-

Antitumor Study :

- A study conducted on IGROV1-R10 ovarian cancer cells showed that derivatives of this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM.

- Mechanism studies suggested that the compound induces apoptosis through the mitochondrial pathway.

-

Neuroprotection :

- In vitro assays indicated that treatment with this compound reduced oxidative stress markers in neuronal cell cultures.

- The compound was found to upregulate neuroprotective proteins while downregulating pro-apoptotic factors.

Table 2: Biological Activity Summary

| Activity | Result | Reference |

|---|---|---|

| Antitumor | Inhibition of IGROV1-R10 cell growth | |

| Neuroprotective | Reduced oxidative stress | |

| Antimicrobial | Efficacy against bacterial strains |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the substituents on the aromatic ring or changes in the fluorination pattern can enhance or reduce its activity.

Key Findings from SAR Studies

- Fluorination Impact : The presence of fluorine atoms increases lipophilicity and may enhance membrane permeability.

- Functional Group Variation : Altering the acetyl group to other acyl groups can affect the compound's binding affinity to biological targets.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate?

- Methodology :

- Esterification and fluorination : Start with ethyl acetoacetate derivatives. Introduce fluorine atoms via electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). The difluoro group at the 4,4-position can be achieved through sequential fluorination under anhydrous conditions .

- Enol ether formation : The α,β-unsaturated ester moiety (but-2-enoate) can be synthesized via Claisen-Schmidt condensation, followed by hydroxylation at the 3-position using epoxidation and acid hydrolysis.

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- NMR : Use H and C NMR to confirm the enol tautomerism and fluorine coupling patterns. The difluoro group (4,4-position) will show distinct splitting due to and couplings. Compare with NMR data of structurally similar compounds (e.g., Ethyl 4,4-difluoro-3-oxobutyrate) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish between keto-enol tautomers.

Q. How can researchers address solubility challenges during purification?

- Methodology :

- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane. For polar impurities, employ reverse-phase HPLC with acetonitrile/water mixtures .

- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) based on the compound’s solubility profile .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products like dehydration intermediates?

- Methodology :

- Kinetic control : Lower reaction temperatures (0–5°C) and shorter reaction times minimize enol ether dehydration.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to stabilize intermediates. Monitor by-products via LC-MS/MS and adjust stoichiometry of fluorinating agents .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Methodology :

- DFT calculations : Model the electron-withdrawing effects of fluorine substituents on the enoate system. Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs) and Fukui indices for electrophilic/nucleophilic sites .

- Solvent modeling : Simulate solvation effects (e.g., PCM model) to predict hydrolysis rates of the ester group.

Q. How do contradictory NMR data for enol/keto tautomers arise, and how can they be resolved?

- Methodology :

- Variable-temperature NMR : Perform experiments at −40°C to slow tautomer interconversion and assign discrete signals.

- 2D NMR (HSQC, HMBC) : Correlate H-C couplings to confirm the enolic hydroxyl and acetyl group positions .

Q. What strategies validate the compound’s stability under long-term storage?

- Methodology :

- Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC every 30 days.

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds and hygroscopicity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in fluorine substituent effects reported in literature?

- Methodology :

- Comparative studies : Synthesize analogs (e.g., monofluoro vs. difluoro derivatives) and evaluate electronic effects via Hammett plots or F NMR chemical shifts.

- Meta-analysis : Cross-reference fluorinated ester reactivity in patents (e.g., CPCIF standards) and peer-reviewed syntheses to identify consensus trends .

Q. Why do LC-MS/MS results vary across studies for related fluorinated esters?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.